molecular formula C24H17ClN4O4 B11274722 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B11274722
Molekulargewicht: 460.9 g/mol
InChI-Schlüssel: PUYKUSDXIVKWBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group at the 3-position and a 3-methoxybenzyl group at the quinazoline core. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capacity, while the 3-methoxybenzyl group may enhance lipophilicity and membrane permeability .

Eigenschaften

Molekularformel

C24H17ClN4O4

Molekulargewicht

460.9 g/mol

IUPAC-Name

7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O4/c1-32-18-7-2-4-14(10-18)13-29-23(30)19-9-8-16(12-20(19)26-24(29)31)22-27-21(28-33-22)15-5-3-6-17(25)11-15/h2-12H,13H2,1H3,(H,26,31)

InChI-Schlüssel

PUYKUSDXIVKWBL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation and Cyclization of Anthranilic Acid Derivatives

The quinazoline-dione scaffold is typically synthesized from anthranilic acid derivatives. In a representative procedure, anthranilic acid reacts with 3-methoxybenzylamine in the presence of a coupling agent such as thionyl chloride (SOCl₂) to form an intermediate amide. Subsequent cyclization under acidic conditions (e.g., HCl/glacial acetic acid) yields 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.

Key Reaction Conditions

  • Solvent: Glacial acetic acid

  • Temperature: Reflux at 110–120°C

  • Yield: 70–85%

Alternative Green Synthesis Using Organocatalysts

A metal-free approach employs oxidative cyclization of o-aminobenzylamine and substituted benzylamines. Using 4,6-dihydroxysalicylic acid (5 mol%) and BF₃·Et₂O (10 mol%) as catalysts under an O₂ atmosphere, the quinazoline core forms via imine condensation and dehydrogenation. This method avoids transition metals and achieves moderate yields (44–81%).

Optimized Parameters

  • Catalyst: 4,6-Dihydroxysalicylic acid

  • Solvent: DMSO

  • Temperature: 90°C for 48 hours

1,2,4-Oxadiazole Moiety Preparation

Cyclization of Amidoximes

The 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl group is synthesized via cyclization of an amidoxime intermediate. 3-Chlorobenzohydroxamic acid is prepared by reacting 3-chlorobenzoyl chloride with hydroxylamine hydrochloride. Subsequent dehydration with a carbonylating agent (e.g., 1,1'-carbonyldiimidazole) forms the oxadiazole ring.

Synthetic Pathway

  • 3-Chlorobenzohydroxamic Acid:

    • 3-Chlorobenzoyl chloride + NH₂OH·HCl → 3-chlorobenzohydroxamic acid

  • Cyclization:

    • 3-Chlorobenzohydroxamic acid + CDI → 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-ol

    • Yield: 60–75%

Thiol-Mediated Coupling

An alternative route involves synthesizing 5-mercapto-3-(3-chlorophenyl)-1,2,4-oxadiazole by reacting the amidoxime with carbon disulfide (CS₂) in basic conditions. This thiol derivative serves as a nucleophile in subsequent coupling reactions.

Coupling Quinazoline-Dione and Oxadiazole Moieties

Chloroacetylation and Nucleophilic Substitution

The quinazoline-dione core is functionalized at position 7 through chloroacetylation. Treatment of 3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with chloroacetyl chloride in dichloromethane introduces a 2-chloroacetamide group. This intermediate reacts with 5-mercapto-3-(3-chlorophenyl)-1,2,4-oxadiazole in dry acetone under basic conditions (K₂CO₃) to yield the target compound.

Reaction Scheme

  • Chloroacetylation:

    • Quinazoline-dione + ClCH₂COCl → 7-(2-chloroacetamido)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione

  • Substitution:

    • Chloroacetamide + Oxadiazole-thiol → Target compound

    • Yield: 50–65%

Direct Cyclization on the Quinazoline Core

A more streamlined approach involves introducing a nitrile group at position 7 of the quinazoline-dione. The nitrile is converted to an amidoxime using hydroxylamine, which then cyclizes with 3-chlorobenzoyl chloride to form the oxadiazole ring directly.

Conditions

  • Nitrile to Amidoxime: NH₂OH·HCl, EtOH, reflux

  • Cyclization: 3-Chlorobenzoyl chloride, DIPEA, DMF

  • Overall Yield: 40–55%

Comparative Analysis of Synthetic Routes

Method Key Steps Advantages Yield
Chloroacetylation Chloroacetyl chloride, nucleophilic substitutionHigh reproducibility, scalable50–65%
Direct Cyclization Nitrile → amidoxime → cyclizationFewer steps, avoids thiol intermediates40–55%
Green Synthesis Organocatalytic oxidative cyclizationMetal-free, environmentally friendly44–81%

Characterization and Validation

Final compounds are validated via:

  • ¹H/¹³C NMR: Confirms substituent integration and regiochemistry.

  • Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., m/z 460.9 for C₂₄H₁₇ClN₄O₄).

  • HPLC Purity: >95% in optimized protocols.

Challenges and Optimization

  • Regioselectivity: Ensuring substitution at position 7 requires careful control of reaction conditions.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) improve oxadiazole cyclization efficiency.

  • Catalyst Loading: Excess BF₃·Et₂O (>10 mol%) risks side reactions in green synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methoxygruppe, was zur Bildung von Chinon-Derivaten führt.

    Reduktion: Reduktionsreaktionen können am Oxadiazol-Ring auftreten, was möglicherweise zur Bildung von Amin-Derivaten führt.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Häufige Nucleophile sind Amine, Thiole und Alkoxide.

Hauptprodukte

    Oxidation: Chinon-Derivate.

    Reduktion: Amin-Derivate.

    Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 7-(3-(3-Chlorphenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)chinazolin-2,4(1H,3H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine umfassen. Die Verbindung kann die Aktivität dieser Zielstrukturen hemmen, indem sie an ihre aktiven Stellen oder allosterischen Stellen bindet, was zu Veränderungen in ihrer Konformation und Funktion führt. Die an seinem Wirkmechanismus beteiligten Pfade können Signaltransduktionswege, Stoffwechselwege und Genexpressionswege umfassen.

Wirkmechanismus

The mechanism of action of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, and gene expression pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Quinazoline-Dione Derivatives with Triazole Substituents

Compounds such as 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione (3Aa) and 3-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-3-phenylquinoline-2,4(1H,3H)-dione (3Ab) () differ in their heterocyclic substituents. These triazole-containing analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding products with distinct physicochemical properties:

  • 3Aa has a higher melting point (274–277°C) compared to 3Ab (116–135°C), suggesting greater crystalline stability.
Compound Heterocycle Substituent Melting Point (°C) Molecular Weight Key Functional Groups
Target Compound 1,2,4-Oxadiazole 3-Chlorophenyl Not Reported ~460* Oxadiazole, Quinazoline-dione
3Aa 1,2,3-Triazole 4-Phenyl 274–277 380.40 Triazole, Quinazoline-dione
3Ab 1,2,3-Triazole 4-(Hydroxymethyl) 116–135 355.36 Triazole, Hydroxymethyl

*Estimated based on structural similarity to .

Benzoxazole and Triazole-Thione Derivatives

5-[2-(3-Chlorophenyl)-1,3-Benzoxazol-5-yl]-4-(4-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (6f) () replaces the oxadiazole with a benzoxazole and introduces a triazole-thione group. Key differences include:

  • C=S Stretch : The IR band at 1275 cm⁻¹ in 6f indicates a thione group, which may confer redox activity absent in the target compound.
  • Lower Nitrogen Content: Elemental analysis of 6f (Found N: 3.37% vs.

Positional Isomers and Substitution Effects

  • 7-(3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl)-3-(2-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione () differs in substituent positions:
    • The 4-chlorophenyl (vs. 3-chlorophenyl) may alter steric and electronic interactions with biological targets.
    • The 2-methoxybenzyl group (vs. 3-methoxy) could reduce solubility due to reduced symmetry.

Research Findings and Implications

Spectroscopic and Analytical Data

  • 1H-NMR : The target compound’s 3-methoxybenzyl group would produce a singlet near δ 3.91 ppm (similar to ’s CH3 signal).
  • MS Fragmentation : Analogous compounds (e.g., ’s m/z 342 [M]+) suggest the target may exhibit similar fragmentation patterns, aiding structural confirmation.

Biologische Aktivität

The compound 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

C19H16ClN3O3\text{C}_{19}\text{H}_{16}\text{ClN}_3\text{O}_3

Synthesis

The synthesis of this compound typically involves multi-step reactions that combine elements from both quinazoline and oxadiazole chemistry. A common approach includes the reaction of appropriate precursors under controlled conditions to yield the target compound with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The cytotoxic effects were assessed using the MTT assay, revealing significant inhibition of cell proliferation at micromolar concentrations.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
MCF-710
HeLa100

In a comparative study, structural modifications on the quinazoline ring were found to enhance cytotoxic activity. Specifically, substituents such as methoxy and chloro groups significantly influenced the biological response.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Quinazoline derivatives have shown broad-spectrum activity against both gram-positive and gram-negative bacteria. The presence of the oxadiazole moiety is believed to contribute to this activity by disrupting bacterial cell wall synthesis.

Table 2: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12

While the precise mechanism of action for this compound remains under investigation, it is hypothesized that it interacts with specific molecular targets such as enzymes involved in DNA replication or protein synthesis. The unique structural features allow for selective binding to these targets, leading to cellular apoptosis in cancer cells.

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction via caspase activation.
  • Antimicrobial Evaluation : In another study, various derivatives were tested against clinical isolates of bacteria. The results indicated that modifications on the phenyl ring could enhance antibacterial efficacy.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical parameters influence yield?

Synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the quinazoline-2,4-dione core via cyclization of anthranilic acid derivatives under acidic conditions .
  • Step 2 : Introduction of the 3-methoxybenzyl group at the N3 position using alkylation or Mitsunobu reactions .
  • Step 3 : Coupling of the 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety via nucleophilic substitution or Huisgen cycloaddition . Critical Parameters :
  • Solvent choice (e.g., DMF for polar intermediates, THF for alkylation) .
  • Temperature control (60–120°C for cyclization steps) .
  • Catalysts (e.g., Pd/C for cross-coupling) .
  • Yield optimization requires HPLC monitoring (C18 columns, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 160–170 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns from chlorine .
  • IR Spectroscopy : Identification of C=O stretches (1650–1750 cm1^{-1}) and C-N vibrations (1250–1350 cm1^{-1}) .

Q. What in vitro models are appropriate for initial pharmacological screening?

  • Enzyme Inhibition : Use kinase or protease assays (e.g., EGFR or PARP targets) with fluorescence-based readouts .
  • Cell Viability : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Cross-Validation : Compare results from orthogonal assays (e.g., SPR vs. enzymatic activity) to rule out false positives .
  • Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes to identify rapid degradation masking efficacy .
  • Structural Dynamics : Use molecular dynamics simulations to evaluate conformational changes affecting target binding .

Q. What strategies optimize the compound’s bioavailability given its low aqueous solubility?

  • Prodrug Design : Introduce phosphate or acetate groups at the 3-methoxybenzyl position for enhanced solubility .
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve dissolution .
  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures in preclinical studies .

Q. How does the 3-chlorophenyl group influence target binding compared to other substituents?

  • SAR Studies : Replace with 4-fluorophenyl or 3-bromophenyl groups and compare IC50_{50} values in enzyme assays .
  • Docking Simulations : Analyze halogen bonding with residues in target proteins (e.g., chlorine’s σ-hole interaction) .
  • Electrostatic Potential Maps : Computational modeling (DFT) to assess substituent effects on electron density .

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

  • CYP450 Docking : Use AutoDock Vina with crystal structures of CYP3A4 or CYP2D6 to predict metabolic hotspots .
  • QSAR Models : Train algorithms on datasets of known CYP450 substrates to estimate metabolic liability .
  • Free-Energy Perturbation : Calculate binding free energies for CYP450 isoforms to prioritize synthetic analogs .

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